4-Chloro-6-methoxyquinazolin-7-ol

Descripción general

Descripción

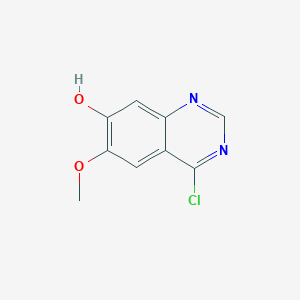

4-Chloro-6-methoxyquinazolin-7-ol (C₉H₇ClN₂O₂, molecular weight: 226.62 g/mol) is a quinazoline derivative characterized by a chloro group at position 4, a methoxy group at position 6, and a hydroxyl group at position 7 . The quinazoline core is a bicyclic aromatic system, making this compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and chloroacetic acid.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinazoline core.

Functional Group Modifications: Finally, the desired chlorine and methoxy groups are introduced through specific substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Substitution reactions at the chlorine or methoxy positions can yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Quinazolinone Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

4-Chloro-6-methoxyquinazolin-7-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

Medicine: It has potential therapeutic applications, including antitumor and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Chloro-6-methoxyquinazolin-7-ol exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact on Reactivity and Bioactivity

- Chloro Group (Position 4): The chloro substituent in this compound facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of amino derivatives critical for kinase inhibitors . In contrast, iodo substitution at position 6 (as in 4-Chloro-6-iodo-7-methoxyquinazoline) enhances reactivity in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

- Methoxy Group (Position 6/7): Methoxy groups improve solubility and modulate electron density. For example, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol shows enhanced EGFR inhibition due to methoxy-induced solubility and optimal steric alignment .

- Hydroxyl vs. Acetate (Position 7): The hydroxyl group in this compound is often acetylated (e.g., 4-Chloro-7-methoxyquinazolin-6-yl acetate) to improve bioavailability, as seen in prodrug strategies .

Actividad Biológica

4-Chloro-6-methoxyquinazolin-7-ol is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential based on available literature.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways.

Inhibition of Dihydrofolate Reductase : This compound acts as an inhibitor of dihydrofolate reductase (DHFR), disrupting the folate pathway crucial for DNA synthesis and repair. This inhibition leads to decreased tetrahydrofolate levels, impairing cellular proliferation in cancer cells.

Antimicrobial Properties : It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound interferes with the quorum sensing system, which regulates biofilm development, thereby reducing bacterial pathogenicity .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing their activity:

| Target | Effect | Biological Relevance |

|---|---|---|

| Dihydrofolate Reductase | Inhibition | Disrupts DNA synthesis |

| Protein Kinases | Modulation of activity | Alters cell signaling pathways |

| Quorum Sensing Pathways | Inhibition | Reduces biofilm formation in bacteria |

These interactions highlight its potential as a therapeutic agent in treating both bacterial infections and cancer.

Cellular Effects

The compound exhibits significant effects on various cell types:

- Cancer Cells : Induces apoptosis through intrinsic and extrinsic pathways. It also affects key signaling pathways such as PI3K/Akt and MAPK, leading to altered gene expression and metabolism.

- Bacterial Cells : Exhibits antibacterial properties by inhibiting essential enzymes and disrupting cell wall synthesis, making it a candidate for developing new antibiotics .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

- Lipophilicity : Its lipophilic nature allows it to cross the blood-brain barrier, making it suitable for targeting central nervous system diseases.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with this pathogen.

- Cancer Therapeutics Research : Research indicated that this compound inhibited growth in various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-6-methoxyquinazolin-7-ol, and how can reaction conditions be optimized for yield?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related quinazoline derivative was prepared by reacting 4-chloro-7-methoxyquinazolin-6-ol with 2-aminophenol in anhydrous ethanol at 70°C for 17 hours, yielding 60% after recrystallization . Optimization may involve solvent selection (e.g., dichloromethane for improved solubility), temperature control, and stoichiometric adjustments. Base catalysts like triethylamine can enhance reaction efficiency in esterification steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

- Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns and purity.

- HPLC with UV detection for quantifying reaction progress and final purity (>95% is typical for research-grade material) .

- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., 266.68 g/mol for the ethyl ester analog) .

- Cross-referencing with databases like PubChem or CAS Common Chemistry ensures structural validation .

Q. How does the chlorine substituent at position 4 influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbon, facilitating substitution with amines, alcohols, or thiols. For example, refluxing with 6M HCl replaces chlorine with a hydroxyl group, yielding 4-hydroxy derivatives at 90% efficiency . Kinetic studies under varying pH and temperature conditions can further elucidate reaction mechanisms.

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 90%) for quinazoline derivatives?

- Discrepancies often arise from differences in:

- Reaction conditions : Prolonged reflux (e.g., 4 hours vs. 17 hours) .

- Workup methods : Filtration vs. chromatography for purification .

- Starting material purity .

- Systematic replication studies with controlled variables (solvent, catalyst, temperature) are critical. Statistical tools like ANOVA can identify significant yield determinants.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to kinase domains or other targets.

- QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends. For instance, bulkier substituents at position 6 may hinder binding to ATP pockets in kinases .

- Validation requires in vitro assays (e.g., kinase inhibition IC₅₀ measurements) .

Q. What methodologies identify cross-reactivity or off-target effects in biological studies?

- Kinase profiling panels screen against 100+ kinases to assess selectivity.

- Cellular assays (e.g., MTT for cytotoxicity) differentiate target-specific effects from general toxicity .

- Metabolomic studies (LC-MS/MS) detect unintended pathway modulation .

Q. How does the methoxy group at position 6 impact metabolic stability in vivo?

- In vitro microsomal assays (human/rat liver microsomes) measure oxidative demethylation rates.

- Isotopic labeling (e.g., ¹⁴C-methoxy) tracks metabolite formation via HPLC-radiodetection.

- Comparative studies with 6-hydroxy analogs reveal stability-activity trade-offs .

Q. Data Analysis & Experimental Design

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Design of Experiments (DoE) : Taguchi methods optimize parameters (temperature, stoichiometry) across multiple batches.

- Process Analytical Technology (PAT) : Real-time HPLC/MS monitoring ensures consistency.

- Accelerated stability studies (40°C/75% RH) predict shelf-life variations .

Q. Tables for Key Data

| Reaction Optimization Example |

|---|

| Condition |

| --------------------- |

| Ethanol, 70°C, 17h |

| DCM, reflux, 4h |

| Functional Group Reactivity |

|---|

| Position |

| ---------- |

| 4 |

| 6 |

Propiedades

IUPAC Name |

4-chloro-6-methoxyquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRGTEOKLSVMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277669 | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263400-68-6 | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263400-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.